molecular formula Ga(C2H3O2)3<br>C6H9GaO6 B179431 Gallium triacetate CAS No. 2571-06-4

Gallium triacetate

Cat. No.: B179431
CAS No.: 2571-06-4
M. Wt: 246.85 g/mol
InChI Key: FYWVTSQYJIPZLW-UHFFFAOYSA-K
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Description

Gallium triacetate, also known as gallium(III) acetate, is a chemical compound composed of a gallium atom in the +3 oxidation state and three acetate groups as anions. It has the chemical formula Ga(CH₃COO)₃. This compound is known for its white crystalline appearance and moderate water solubility. This compound decomposes to gallium oxide when heated to around 70°C .

Preparation Methods

Gallium triacetate can be synthesized through several methods:

Chemical Reactions Analysis

Gallium triacetate undergoes various chemical reactions, including:

    Decomposition: When heated to around 70°C, this compound decomposes to form gallium oxide.

    Substitution Reactions: this compound can react with other ligands to form different gallium complexes.

Scientific Research Applications

Gallium triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of gallium triacetate involves its ability to mimic iron(III) due to its chemical similarity. Gallium can substitute for iron in biological systems, disrupting iron-dependent processes. For example, gallium targets the essential transcription enzyme RNA polymerase in bacteria, suppressing RNA synthesis and reducing metabolic rates . This mechanism is particularly effective in combating antibiotic-resistant bacteria.

Comparison with Similar Compounds

Gallium triacetate can be compared with other gallium compounds such as:

    Gallium Nitrate: Used in the treatment of hypercalcemia associated with cancer.

    Gallium Citrate: Used in nuclear medicine for imaging and diagnostic purposes.

    Gallium Chloride: Used as a precursor in the synthesis of other gallium compounds.

This compound is unique due to its specific applications in tumor imaging and its potential as an antimicrobial agent. Its ability to decompose at relatively low temperatures also makes it a valuable precursor for various chemical processes .

Properties

IUPAC Name

gallium;triacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWVTSQYJIPZLW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ga(C2H3O2)3, C6H9GaO6
Record name gallium(III) acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gallium(III)_acetate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062530
Record name Gallium triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2571-06-4
Record name Acetic acid, gallium salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, gallium salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gallium triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gallium(3+) acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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